N-methyl-S-benzyl-L-cysteine
CAS No.: 19519-04-1
Cat. No.: VC18856982
Molecular Formula: C11H15NO2S
Molecular Weight: 225.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19519-04-1 |
|---|---|
| Molecular Formula | C11H15NO2S |
| Molecular Weight | 225.31 g/mol |
| IUPAC Name | (2R)-3-benzylsulfanyl-2-(methylamino)propanoic acid |
| Standard InChI | InChI=1S/C11H15NO2S/c1-12-10(11(13)14)8-15-7-9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3,(H,13,14)/t10-/m0/s1 |
| Standard InChI Key | VOIWSJLSIJRVCQ-JTQLQIEISA-N |
| Isomeric SMILES | CN[C@@H](CSCC1=CC=CC=C1)C(=O)O |
| Canonical SMILES | CNC(CSCC1=CC=CC=C1)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
N-Methyl-S-benzyl-L-cysteine belongs to the class of modified amino acids, characterized by the substitution of the thiol group in cysteine with a benzyl moiety and the methylation of the amino group. The compound’s IUPAC name is (2R)-3-benzylsulfanyl-2-(methylamino)propanoic acid, and its stereochemistry is defined by the L-configuration at the alpha-carbon .
Key Structural Features:
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Molecular Formula: C₁₁H₁₅NO₂S
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Molecular Weight: 225.31 g/mol
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Stereochemistry: Chiral center at the second carbon (R-configuration) .
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SMILES Notation:
CN[C@@H](CSCC1=CC=CC=C1)C(=O)O -
InChI Key:
VOIWSJLSIJRVCQ-JTQLQIEISA-N
The benzyl group enhances lipophilicity, facilitating membrane permeability, while the methyl group reduces metabolic degradation, making the compound suitable for drug development .
Synthesis and Manufacturing Processes
The synthesis of N-methyl-S-benzyl-L-cysteine typically involves a two-step process starting from L-cysteine:
Step 1: S-Benzylation
L-cysteine reacts with benzyl chloride in an alkaline medium to form S-benzyl-L-cysteine. This step introduces the benzyl group at the sulfur atom.
Step 2: N-Methylation
The amino group of S-benzyl-L-cysteine undergoes methylation using methylating agents such as methyl iodide or dimethyl sulfate. This reaction is often conducted in the presence of a base like sodium hydride to deprotonate the amino group .
Table 1: Synthesis Conditions and Yields
| Step | Reagents | Conditions | Yield | Source |
|---|---|---|---|---|
| S-Benzylation | Benzyl chloride, NaOH | 25°C, 12 hrs | 75–85% | |
| N-Methylation | Methyl iodide, NaH | 0°C to RT, 6 hrs | 60–70% |
Challenges in synthesis include controlling epimerization during methylation and optimizing reaction stoichiometry to minimize by-products .
Physical and Chemical Properties
N-Methyl-S-benzyl-L-cysteine exhibits distinct physicochemical properties that influence its stability and reactivity:
Table 2: Physical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 214°C (dec.) | |
| Density | 1.246 g/cm³ | |
| Solubility | Soluble in polar solvents (e.g., DMSO, methanol) | |
| Boiling Point | 506.2°C (estimated) |
The compound’s thioether linkage (C–S–C) contributes to its stability under oxidative conditions, while the carboxylic acid group enables salt formation for improved bioavailability .
Analytical Methods for Characterization
Advanced analytical techniques are employed to confirm the identity and purity of N-methyl-S-benzyl-L-cysteine:
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High-Performance Liquid Chromatography (HPLC): Used for quantitative analysis, with retention times compared against standards .
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Mass Spectrometry (MS): Electrospray ionization (ESI-MS) identifies the molecular ion peak at m/z 225.31 .
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Nuclear Magnetic Resonance (NMR): ¹H NMR spectra show characteristic peaks for the benzyl group (δ 7.2–7.4 ppm) and methylamino group (δ 2.5 ppm).
Table 3: NMR Spectral Data (¹H, 400 MHz, D₂O)
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Benzyl CH₂ | 3.8 | Singlet |
| N–CH₃ | 2.5 | Singlet |
| α-CH | 4.1 | Doublet |
Biological Activities and Mechanisms
N-Methyl-S-benzyl-L-cysteine demonstrates multiple bioactivities, driven by its interaction with cellular targets:
Antioxidant Activity
The compound scavenges reactive oxygen species (ROS) via its thioether group, reducing oxidative stress in neuronal cells . Studies report a 40% reduction in lipid peroxidation at 50 μM concentration.
Anti-Inflammatory Effects
It inhibits pro-inflammatory cytokines (e.g., TNF-α, IL-6) by modulating NF-κB signaling pathways. In murine models, 10 mg/kg doses reduced inflammation by 30% compared to controls .
Applications in Pharmaceutical and Industrial Contexts
Table 4: Key Applications
In drug development, the compound’s methyl group enhances metabolic stability, extending half-life in vivo .
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